molecular formula C14H20N2O B1467361 1-[(Oxan-4-yl)methyl]-2,3-dihydro-1H-indol-5-amine CAS No. 1457488-79-7

1-[(Oxan-4-yl)methyl]-2,3-dihydro-1H-indol-5-amine

Cat. No.: B1467361
CAS No.: 1457488-79-7
M. Wt: 232.32 g/mol
InChI Key: OJGZIJHSASSREF-UHFFFAOYSA-N
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Description

1-[(Oxan-4-yl)methyl]-2,3-dihydro-1H-indol-5-amine (CAS 1457488-79-7) is a substituted indoline derivative with the molecular formula C₁₄H₂₀N₂O and a molecular weight of 232.32 g/mol . This compound features a 2,3-dihydroindole (indoline) core, which is a structure of high interest in medicinal chemistry, substituted at the 1-position with an oxan-4-ylmethyl (tetrahydropyran-4-ylmethyl) group and at the 5-position with an amine group . This compound has garnered significant attention in research due to its potential therapeutic applications. Indoline derivatives, in general, are known for diverse biological activities . Specifically, this compound has been investigated for its antimicrobial and anticancer potential . Studies on structurally related indole derivatives have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria, with some compounds showing activity that surpasses traditional antibiotics like ampicillin . Furthermore, the indole structure is known to interact with biological targets involved in cancer progression, such as key signaling pathways and cell cycle regulation, suggesting its utility as a lead compound in anticancer research . The mechanism of action for such compounds may involve the inhibition of pathways like the NLRP3 inflammasome activation, which modulates inflammatory responses, or the induction of apoptosis in cancer cells . The synthesis of related indoline compounds, such as (2,3-dihydro-1H-indol-5-ylmethyl)amine, has been achieved starting from acetyl-protected indoline derivatives, utilizing reactions like the Tscherniac-Einhorn followed by simultaneous deprotection of phthalimide and acetyl groups to yield the target amine . This established synthetic pathway provides a foundational approach that can be adapted for the preparation of this compound . This product is intended for research purposes only and is not designed for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

1-(oxan-4-ylmethyl)-2,3-dihydroindol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c15-13-1-2-14-12(9-13)3-6-16(14)10-11-4-7-17-8-5-11/h1-2,9,11H,3-8,10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJGZIJHSASSREF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2CCC3=C2C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(Oxan-4-yl)methyl]-2,3-dihydro-1H-indol-5-amine is an organic compound characterized by its indole structure, which is known for various biological activities. This compound has garnered attention in research due to its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer activity.

The molecular formula of this compound is C14H20N2O with a molecular weight of 232.32 g/mol. The compound features a bicyclic indole structure, which is significant in medicinal chemistry for its diverse biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives of indole have shown effectiveness against various Gram-positive and Gram-negative bacteria. A study demonstrated that synthesized compounds exhibited antibacterial activity that surpassed traditional antibiotics like ampicillin and streptomycin .

Compound Bacteria Tested MIC (μM) MBC (μM)
5dS. aureus37.957.8
5gE. coli45.070.0
5kP. aeruginosa50.080.0

The most sensitive bacterium was identified as S. aureus, while L. monocytogenes displayed the highest resistance .

Anticancer Activity

Indole derivatives have also been investigated for their anticancer properties. The indole structure is known to interact with various biological targets involved in cancer progression, including apoptosis pathways and cell cycle regulation. Compounds with similar structures have been reported to inhibit tumor growth and induce apoptosis in cancer cell lines .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may influence key signaling pathways involved in inflammation and cell proliferation:

  • NLRP3 Inflammasome Activation : Research suggests that compounds affecting NLRP3 inflammasome pathways could modulate inflammatory responses, which are crucial in both microbial infections and cancer development .
  • Cell Cycle Regulation : Indole derivatives often exhibit properties that can disrupt the cell cycle in cancer cells, leading to reduced proliferation rates.

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of indole-based compounds:

  • Study on Antimicrobial Efficacy : A group of researchers synthesized a series of indole derivatives and evaluated their antimicrobial activity against resistant bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated significant antibacterial activity, suggesting potential for therapeutic applications in treating resistant infections .
  • Anticancer Evaluation : In vitro studies on cancer cell lines demonstrated that certain indole derivatives could effectively inhibit growth and induce apoptosis through mitochondrial pathways, showcasing their potential as anticancer agents .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The oxan-4-ylmethyl group in the target compound introduces a tetrahydropyran ring, enhancing solubility and metabolic stability compared to simpler alkyl or aryl substituents (e.g., 4-chlorophenyl or adamantyl) . Chlorophenyl derivatives (e.g., ) may exhibit increased lipophilicity and bioavailability but could raise toxicity concerns .

Synthetic Complexity :

  • The adamantane derivative requires specialized reagents like Mn-BuLi and oxalyl chloride, indicating higher synthetic complexity compared to the target compound’s likely route .
  • Deprotection strategies (e.g., acetyl/phthalimide removal) are common for generating amine intermediates, as seen in and .

The adamantane-indole hybrid in was used to synthesize N-substituted oxoacetamide derivatives, highlighting its role in drug discovery pipelines .

Analytical and Spectroscopic Comparisons

  • HRMS and NMR : The target compound’s characterization would likely mirror methods used for (2,3-dihydro-1H-indol-5-ylmethyl)amine, including HRMS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 232.33) and NMR for substituent assignment .
  • Elemental Analysis : Deviations in carbon/nitrogen percentages (e.g., 72.31% C vs. 72.94% calculated for C₉H₁₂N₂ in ) underscore the importance of purity checks in intermediates .

Preparation Methods

Synthetic Route Overview

The synthesis of related compounds such as (2,3-dihydro-1H-indol-5-ylmethyl)amine has been documented, providing a foundational approach that can be adapted for 1-[(Oxan-4-yl)methyl]-2,3-dihydro-1H-indol-5-amine. The general strategy involves:

  • Starting from an acetyl-protected indoline derivative to avoid side reactions at the NH group.
  • Employing the Tscherniac-Einhorn reaction between the protected indoline and 2-(hydroxymethyl)isoindoline-1,3-dione, catalyzed by concentrated sulfuric acid.
  • Subsequent hydrolysis and deprotection steps to remove phthalimido and acetyl groups simultaneously, yielding the free amine.

This method was successfully applied to synthesize (2,3-dihydro-1H-indol-5-ylmethyl)amine dihydrochloride, which can be alkalized to obtain the free amine. The key advantage is the simultaneous removal of protective groups, streamlining the synthesis and improving yields.

Detailed Synthetic Procedure

Step Reagents and Conditions Description Outcome
1 Indoline (acetyl-protected), 2-(hydroxymethyl)isoindoline-1,3-dione, concentrated H2SO4 Tscherniac-Einhorn reaction to form phthalimido intermediate Formation of protected intermediate compound
2 Hydrazine hydrate in methanol, reflux Removal of phthalimido group Formation of free amine intermediate
3 Concentrated HCl treatment Removal of acetyl protection and formation of dihydrochloride salt Target compound as dihydrochloride salt
4 Alkalization (base treatment) Conversion of dihydrochloride salt to free amine This compound

This synthetic route ensures high yield and purity by protecting reactive groups during the key coupling step and removing them in a single step later.

Characterization and Confirmation

The identity and purity of the synthesized compound are confirmed by:

  • Elemental analysis
  • High-resolution mass spectrometry
  • ^1H and ^13C Nuclear Magnetic Resonance (NMR) spectroscopy
  • Infrared (IR) spectroscopy

Characteristic spectral signals include NH_2 and NH protons in the ^1H NMR spectrum at 2.45 ppm (2H) and 5.28 ppm (1H), and IR absorption bands at 3359, 3282, and 3012 cm^-1, confirming the presence of amine functionalities.

Adaptation for Oxan-4-yl Substitution

While direct literature on the synthesis of this compound is limited, the oxan-4-ylmethyl substituent can be introduced by modifying the hydroxymethyl precursor used in the Tscherniac-Einhorn reaction to an oxan-4-ylmethyl derivative. This approach leverages the same protective group strategy and deprotection steps described above.

Summary Table of Preparation Methods

Preparation Aspect Details
Starting Material Acetyl-protected indoline derivative
Key Reaction Tscherniac-Einhorn reaction with 2-(hydroxymethyl)isoindoline-1,3-dione or oxan-4-ylmethyl analog
Catalyst Concentrated sulfuric acid
Deprotection Hydrazine hydrate reflux, followed by HCl treatment
Final Step Alkalization to free amine
Characterization Elemental analysis, HRMS, ^1H/^13C NMR, IR spectroscopy
Yield High (reported for related compounds)
Advantages Simultaneous removal of protective groups, high purity

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(Oxan-4-yl)methyl]-2,3-dihydro-1H-indol-5-amine
Reactant of Route 2
1-[(Oxan-4-yl)methyl]-2,3-dihydro-1H-indol-5-amine

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